molecular formula C8H14O2 B2696385 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol CAS No. 2306268-54-0

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol

Cat. No.: B2696385
CAS No.: 2306268-54-0
M. Wt: 142.198
InChI Key: LRBGBIZAMSJOHB-UHFFFAOYSA-N
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Description

2-(2-Oxaspiro[33]heptan-6-yl)ethanol is an organic compound with the molecular formula C8H14O2 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and an ethanol group attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol typically involves the reaction of a suitable precursor with an epoxide to form the spirocyclic structure. One common method involves the use of cyclohexanone and ethylene oxide under basic conditions to form the oxirane ring, followed by reduction to yield the desired ethanol derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-Oxaspiro[3.3]heptan-6-yl)acetaldehyde or 2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid.

    Reduction: Formation of 2-(2-Hydroxycyclohexyl)ethanol.

    Substitution: Formation of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethyl halides.

Scientific Research Applications

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The spirocyclic structure may confer unique binding properties, enhancing its efficacy and selectivity in various applications.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-Oxaspiro[3.3]heptane-6-yl)methanol
  • **2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid
  • **2-(2-Oxaspiro[3.3]heptan-6-yl)ethylamine

Uniqueness

2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol is unique due to its specific combination of an oxirane ring and an ethanol group attached to a spirocyclic structure. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .

Biological Activity

The molecular formula of 2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol is C₈H₁₄O₂, and its spirocyclic nature allows for unique interactions within biological systems. The synthesis of this compound typically involves reactions that create complex spirocyclic frameworks, often serving as intermediates in the development of more complex molecules, including potential drug candidates.

Biological Activity Overview

Research indicates that the biological activity of this compound is linked to its ability to interact with various molecular targets, particularly enzymes and receptors. The structural characteristics of this compound enable it to fit into unique binding sites, potentially modulating biological pathways.

  • Enzyme Modulation : The compound may influence enzyme activity through competitive or non-competitive inhibition, affecting metabolic pathways.
  • Receptor Interaction : Its structure allows for binding to specific receptors, which could alter physiological responses.
  • Cellular Pathway Influence : By modulating key signaling pathways, this compound could have implications in therapeutic contexts.

Comparative Analysis with Similar Compounds

A comparative study with structurally similar compounds provides insight into the unique properties of this compound:

Compound NameMolecular FormulaSimilarity Index
2-Oxaspiro[3.3]heptan-6-olC₈H₁₄O₂0.75
2-Oxaspiro[3.3]heptan-6-oneC₈H₁₂O0.73
4-Methyltetrahydro-2H-pyran-4-olC₈H₁₄O₂0.67
2-Oxaspiro[3.3]heptan-6-amine hydrochlorideC₈H₁₄ClN0.64

This table highlights the structural similarities and potential for varying biological activities among these compounds.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research provides context for its potential applications:

  • Antibiotic Development : Derivatives of spirocyclic compounds have been explored as antibiotic agents, showcasing their ability to inhibit bacterial growth through various mechanisms.
    • Example : A derivative was synthesized as a key intermediate in the development of TBI-223, a potent antibiotic candidate .
  • Pharmacological Profiling : Research on similar γ-butyrolactones has revealed diverse pharmacological activities, including anti-inflammatory and anticancer effects . These findings suggest that this compound may exhibit comparable activities worthy of investigation.

Future Directions for Research

Given the preliminary insights into the biological activity of this compound, several avenues for future research are proposed:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with specific enzymes and receptors could elucidate its pharmacological potential.
  • In Vivo Studies : Animal models could provide insights into the therapeutic efficacy and safety profile of this compound.
  • Derivatives Exploration : Synthesizing derivatives may enhance biological activity or selectivity for particular targets.

Properties

IUPAC Name

2-(2-oxaspiro[3.3]heptan-6-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-2-1-7-3-8(4-7)5-10-6-8/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBGBIZAMSJOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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